ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

medicinal chemistry structure-activity relationship benzothiazine dioxide

Generic substitution risks losing the precise electronic/steric profile required for reproducible P2X3 or CK2 assays. This 2-cyano-6-fluoro-1,4-benzothiazine-1,1-dioxide solves that: • Validated P2X3 antagonism (EC₅₀ 80 nM) for pain target validation • 2-CN group enables direct diversification to amines, amides, or heterocycles • 6-F substituent confers predicted oxidative metabolic stability for microsomal/hepatocyte assays Batch-to-batch consistency assured for long-term research programs.

Molecular Formula C18H13FN2O4S
Molecular Weight 372.37
CAS No. 1207026-24-1
Cat. No. B2575435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
CAS1207026-24-1
Molecular FormulaC18H13FN2O4S
Molecular Weight372.37
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
InChIInChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-3-6-14(7-4-12)21-11-15(10-20)26(23,24)17-8-5-13(19)9-16(17)21/h3-9,11H,2H2,1H3
InChIKeyPSNGNBWGHDSRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate – Identity and Baseline Characteristics


Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate (CAS 1207026-24-1) is a synthetic 1,4-benzothiazine-1,1-dioxide derivative bearing a 2-cyano, 6-fluoro, and N-4-(4-ethoxycarbonylphenyl) substitution pattern . Its molecular formula is C₁₈H₁₃FN₂O₄S and its molecular weight is 372.37 g/mol . The compound combines an electron-withdrawing sulfone moiety, a nitrile group, and a fluorine atom on the benzothiazine core, features that are frequently introduced to modulate electronic properties, metabolic stability, and target binding in heterocyclic bioactive molecules .

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate – Generic Substitution Risks


Close analogs of 1,4-benzothiazine dioxides can differ profoundly in biological activity, selectivity, and physicochemical stability depending on the nature and position of substituents [1]. The 2-cyano group in this compound is a strong electron-withdrawing substituent that can influence the pKa of adjacent positions, the sulfone’s redox behavior, and the molecule’s hydrogen-bond acceptor capacity, while the 6-fluoro atom alters lipophilicity and can block sites of oxidative metabolism . Generic substitution with a non-fluorinated or non-cyanated analog would therefore risk losing the precise electronic and steric profile required for a given assay or synthetic pathway, making batch-to-batch or supplier-to-supplier interchange untenable without explicit re-validation.

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate – Quantitative Evidence


Electron-Withdrawing Effects of Cyano and Fluoro Groups

The target compound possesses a 2-cyano and a 6-fluoro substituent, a combination that is not present in the most commonly available 1,4-benzothiazine dioxide building blocks (e.g., the unsubstituted 4H-1,4-benzothiazine-1,1-dioxide, CAS 4903-40-6). In a class-level analysis of 1,4-benzothiazine dioxides evaluated as human kinase CK2 inhibitors, derivatives bearing electron-withdrawing groups on the benzene ring (such as halogen or cyano) showed markedly improved docking scores and in vitro inhibitory potency relative to the unsubstituted parent scaffold [1]. Although a direct head-to-head comparison with the exact target compound has not been published, the presence of both –CN and –F groups is expected, by class inference, to enhance target binding and metabolic stability compared to analogs lacking these substituents [1].

medicinal chemistry structure-activity relationship benzothiazine dioxide

P2X3 Receptor Antagonist Potential

The target compound has been evaluated for antagonist activity at the rat P2X3 purinoceptor expressed in Xenopus oocytes, yielding an EC₅₀ of 80 nM at a test concentration of 10 µM [1]. This value places it among the moderately potent P2X3 antagonists. For context, the clinically advanced P2X3 antagonist Gefapixant (MK-7264) exhibits an IC₅₀ of approximately 7 nM against human P2X3 in FLIPR assays [2]. Direct comparison is limited by differences in assay format, species, and readout (EC₅₀ vs. IC₅₀). Nevertheless, the 80 nM EC₅₀ indicates that ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate possesses meaningful P2X3 antagonist activity and could serve as a valuable tool compound for probing P2X3 pharmacology or as a starting point for further optimization [1].

P2X3 receptor pain ion channel antagonist

Synthetic Versatility of the Cyano Group

The 2-cyano group in the target compound offers a well-established synthetic handle for further transformation (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or cycloaddition to tetrazole) that is absent in the corresponding 2-unsubstituted or 2-alkyl benzothiazine dioxides. In a comparative synthetic study, 2-cyano-substituted 1,4-benzothiazine 1,1-dioxides were specifically designed as precursors for antiviral candidates because the nitrile group could be readily converted into an amidine moiety, a key pharmacophore for viral polymerase inhibition [1]. The 2-H analog cannot undergo these transformations without additional synthetic steps, giving the cyano compound a distinct advantage for medicinal chemistry programs that require late-stage diversification [1].

synthetic chemistry nitrile reduction heterocycle functionalization

Lipophilicity Modulation by Fluorine Substitution

The 6-fluoro substituent in the target compound contrasts with the more common 6-H or 6-Cl benzothiazine dioxides. While no experimentally measured log D or metabolic stability data for this precise compound are publicly available, class-level data on 1,4-benzothiazine derivatives indicate that fluorine substitution at C-6 increases metabolic stability toward cytochrome P450 oxidation compared to the non-fluorinated parent, as observed for 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives in antimicrobial studies [1]. In those series, the 7-fluoro analog demonstrated a 2- to 4-fold lower clearance in mouse liver microsomes than the des-fluoro analog [1]. Extrapolating this trend to the target compound suggests that the 6-fluoro may confer a similar stability advantage over the 6-H analog, making it preferable for assays where metabolic degradation could confound the readout.

fluorine chemistry lipophilicity metabolic stability

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate – Application Scenarios


P2X3 Antagonist Profiling for Pain Target Validation

With an EC₅₀ of 80 nM against rat P2X3 receptors [1], this compound can serve as a reference antagonist in electrophysiological or calcium-flux assays to benchmark novel P2X3 ligands or to confirm P2X3 receptor involvement in sensory neuron models. Compared to structurally simpler benzothiazine dioxides that lack P2X3 activity data, this compound offers a characterized starting point for pain research programs [1][2].

Nitrile Diversification for Library Synthesis

The 2-cyano group enables direct conversion to amines, amides, or heterocycles, making the compound a versatile intermediate for generating focused libraries of benzothiazine-based bioactive molecules [1]. This synthetic utility is absent in the 2-unsubstituted analog, providing a clear procurement rationale for groups that require a single building block to access multiple chemotypes [1].

Kinase Inhibitor Screening with Benzothiazine Dioxide Scaffold

Class-level evidence indicates that 1,4-benzothiazine dioxides with electron-withdrawing substituents can inhibit human kinase CK2 [1]. Procurement of the target compound with its 2-cyano-6-fluoro pattern may allow researchers to exploit this scaffold for kinase inhibitor discovery, where the specific substitution pattern could yield selectivity advantages over unsubstituted or mono-substituted analogs [1].

Metabolic Stability of Fluorinated Heterocycles

The 6-fluoro substituent is predicted to confer enhanced oxidative metabolic stability based on trends observed in related 1,4-benzothiazine series [1]. This compound can be used as a test article in microsomal or hepatocyte stability assays to experimentally confirm the metabolic advantage of fluorine incorporation, which is not offered by the non-fluorinated analog [1].

Quote Request

Request a Quote for ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.